Cas no 2228452-04-6 (2-(aminooxy)methyl-3-chlorophenol)

2-(Aminooxy)methyl-3-chlorophenol is a chlorinated phenolic compound featuring an aminooxy functional group, which enhances its reactivity in organic synthesis and pharmaceutical applications. The presence of the aminooxy moiety allows for selective conjugation with carbonyl compounds, making it valuable in oxime formation and bioconjugation chemistry. The chloro substituent at the 3-position contributes to its stability and influences its electronic properties, facilitating its use as an intermediate in agrochemical and pharmaceutical manufacturing. This compound is particularly useful in the development of prodrugs, targeted drug delivery systems, and specialty chemicals requiring controlled reactivity. Its structural features enable precise modifications for tailored applications in research and industrial processes.
2-(aminooxy)methyl-3-chlorophenol structure
2228452-04-6 structure
商品名:2-(aminooxy)methyl-3-chlorophenol
CAS番号:2228452-04-6
MF:C7H8ClNO2
メガワット:173.596920967102
CID:6004125
PubChem ID:165637725

2-(aminooxy)methyl-3-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2-(aminooxy)methyl-3-chlorophenol
    • 2-[(aminooxy)methyl]-3-chlorophenol
    • EN300-1980978
    • 2228452-04-6
    • インチ: 1S/C7H8ClNO2/c8-6-2-1-3-7(10)5(6)4-11-9/h1-3,10H,4,9H2
    • InChIKey: HFUVQYDNCAPIAA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1CON)O

計算された属性

  • せいみつぶんしりょう: 173.0243562g/mol
  • どういたいしつりょう: 173.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.5Ų

2-(aminooxy)methyl-3-chlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1980978-2.5g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
2.5g
$3304.0 2023-09-16
Enamine
EN300-1980978-10g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
10g
$7250.0 2023-09-16
Enamine
EN300-1980978-0.05g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
0.05g
$1417.0 2023-09-16
Enamine
EN300-1980978-0.1g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
0.1g
$1484.0 2023-09-16
Enamine
EN300-1980978-1.0g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
1g
$1686.0 2023-06-02
Enamine
EN300-1980978-0.5g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
0.5g
$1619.0 2023-09-16
Enamine
EN300-1980978-0.25g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
0.25g
$1551.0 2023-09-16
Enamine
EN300-1980978-1g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
1g
$1686.0 2023-09-16
Enamine
EN300-1980978-5.0g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
5g
$4890.0 2023-06-02
Enamine
EN300-1980978-10.0g
2-[(aminooxy)methyl]-3-chlorophenol
2228452-04-6
10g
$7250.0 2023-06-02

2-(aminooxy)methyl-3-chlorophenol 関連文献

2-(aminooxy)methyl-3-chlorophenolに関する追加情報

2-(Aminooxy)methyl-3-chlorophenol: A Comprehensive Overview

2-(Aminooxy)methyl-3-chlorophenol is a chemical compound with the CAS number 2228452-04-6. This compound is a derivative of phenol, characterized by the presence of a chloro group at the 3-position and an aminooxy methyl group at the 2-position. The structure of this compound can be represented as follows: a benzene ring with hydroxyl (-OH) group at position 1, a chlorine atom at position 3, and an aminooxy methyl (-O-NH₂CH₂-) group at position 2. This unique substitution pattern imparts specific chemical properties to the compound, making it interesting for various applications in organic synthesis and materials science.

The synthesis of 2-(aminooxy)methyl-3-chlorophenol typically involves multi-step reactions, often starting from chlorophenol derivatives. One common approach is the nucleophilic substitution reaction, where the hydroxyl group acts as a leaving group under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yield. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling of amino groups with phenolic derivatives, leading to cleaner processes and higher purity products.

One of the most notable applications of 2-(aminooxy)methyl-3-chlorophenol is in the field of polymer chemistry. The aminooxy group is known for its ability to undergo click chemistry reactions, particularly with aldehydes or ketones, forming stable oxazolidinone linkages. This property makes it an ideal building block for constructing polymeric materials with tailored mechanical and thermal properties. Recent studies have demonstrated its use in synthesizing biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

In addition to polymer chemistry, 2-(aminooxy)methyl-3-chlorophenol has found applications in pharmaceutical research. The compound serves as an intermediate in the synthesis of bioactive molecules, including antiviral agents and anticancer drugs. Its ability to form hydrogen bonds due to the hydroxyl and amino groups enhances its solubility in polar solvents, making it suitable for drug delivery systems that require controlled release mechanisms.

From an environmental perspective, 2-(aminooxy)methyl-3-chlorophenol has been studied for its potential role in water treatment technologies. The compound's ability to adsorb heavy metals from aqueous solutions has been explored in recent research, suggesting its use as an adsorbent material for removing contaminants from industrial wastewater.

Recent advancements in computational chemistry have also shed light on the electronic properties of 2-(aminooxy)methyl-3-chlorophenol, providing insights into its reactivity under different conditions. Density functional theory (DFT) calculations have revealed that the presence of electron-withdrawing groups (such as chlorine) at the meta position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attacks during synthesis.

In conclusion, 2-(aminooxy)methyl-3-chlorophenol (CAS No: 2228452-04-6) is a versatile compound with diverse applications across multiple fields. Its unique structure and functional groups make it an invaluable tool in organic synthesis, polymer chemistry, pharmaceutical research, and environmental science. As research continues to uncover new potential uses and improved synthetic methods, this compound is poised to play an even greater role in advancing modern chemical technologies.

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